Platycoside E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Platycoside E is a triterpenoid saponin compound primarily found in the roots of Platycodon grandiflorum, commonly known as balloon flower. This compound is part of a larger group of platycosides, which are known for their diverse pharmacological activities. This compound has garnered significant attention due to its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Platycoside E can be synthesized through enzymatic hydrolysis of its precursor compounds. The enzymatic preparation involves the use of glycoside hydrolases, such as snailase, which can transform deapio-platycoside E and this compound into their respective products with high conversion efficiency . The optimal conditions for this enzymatic reaction include a temperature of 43°C, an enzyme load of 15%, and a reaction time of 22 hours .

Industrial Production Methods: Industrial production of platycosides, including this compound, often involves extraction from the roots of Platycodon grandiflorum. The extraction process typically includes drying the roots, followed by solvent extraction using ethanol or methanol. The crude extract is then subjected to column chromatography for purification . High-speed counter-current chromatography has also been employed for the comprehensive separation of platycosides .

Análisis De Reacciones Químicas

Types of Reactions: Platycoside E undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. The hydrolysis of this compound can be catalyzed by β-glucosidase, leading to the formation of platycodin D . Oxidation reactions can modify the functional groups on the platycoside molecule, potentially altering its bioactivity .

Common Reagents and Conditions:

Hydrolysis: β-glucosidase enzyme, optimal pH 6.0, temperature 40°C.

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Major Products:

Hydrolysis: Platycodin D.

Oxidation: Various oxidized derivatives of this compound.

Aplicaciones Científicas De Investigación

Bioconversion and Transformation

Biotransformation into Bioactive Compounds

Platycoside E serves as a precursor to more bioactive compounds, notably platycodin D. Research has demonstrated that enzymes such as β-D-glucosidase can effectively convert this compound into platycodin D, enhancing its biological activity and bioavailability. For instance, studies have shown that over 99.9% of this compound can be transformed into platycodin D within two hours under optimal conditions using fungal enzymes like those from Trichoderma reesei and Aureobasidium pullulans .

Enzymatic Conversion Studies

Recent studies have highlighted the efficiency of specific enzymes in converting this compound. For example, Cytolase PCL5 was shown to completely convert this compound into deapiose-xylosylated platycodin D within four hours, demonstrating a significant increase in productivity compared to previous methods . This transformation not only increases the yield of bioactive compounds but also enhances their therapeutic potential.

Pharmacological Applications

Anti-inflammatory Effects

This compound has been linked to anti-inflammatory properties. In vitro assays indicated that platycodin D, derived from this compound through enzymatic conversion, significantly reduced nitrite and interleukin-6 production in LPS-induced macrophage inflammatory responses . These findings suggest that products enriched with platycodin D may be beneficial in treating inflammatory diseases.

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, which can help mitigate oxidative stress-related damage in cells. The compound has been shown to scavenge free radicals effectively, contributing to its potential use as a natural antioxidant in health supplements .

Therapeutic Uses

Potential in Nutraceuticals

The transformation of this compound into more active forms like platycodin D opens avenues for its use in nutraceuticals aimed at enhancing immune function and reducing inflammation. Products containing these transformed compounds are being explored for their roles in preventing chronic diseases .

Wound Healing Applications

Studies have also suggested that extracts containing this compound may promote wound healing due to their ability to enhance granulation tissue formation and neo-angiogenesis . This property could lead to applications in treating diabetic wounds or other chronic wounds.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Bioconversion | Transformation into more active compounds like platycodin D | Over 99.9% conversion efficiency with enzymes |

| Anti-inflammatory Effects | Reduction of inflammatory markers in cell assays | Significant decrease in nitrite and IL-6 levels |

| Antioxidant Activity | Scavenging of free radicals | Effective antioxidant properties noted |

| Nutraceutical Potential | Use in dietary supplements for immune support | Enhanced bioavailability and therapeutic effects |

| Wound Healing | Promotion of granulation tissue formation | Improved healing rates observed |

Mecanismo De Acción

Platycoside E exerts its effects through multiple molecular pathways. It has been shown to inhibit the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, it modulates the activity of enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase . This compound also affects gene expression related to apoptosis and cell proliferation, contributing to its anti-cancer properties .

Comparación Con Compuestos Similares

Platycoside E is structurally similar to other platycosides, such as platycodin D and platycoside D. it is unique in its specific sugar moieties and glycosidic linkages, which contribute to its distinct bioactivity . Similar compounds include:

Actividad Biológica

Platycoside E (PE) is a triterpenoid saponin derived from the roots of Platycodon grandiflorum, commonly known as balloon flower. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

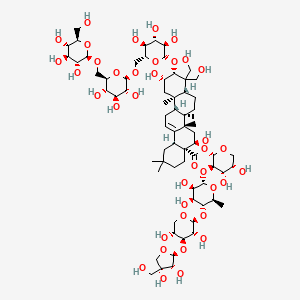

This compound is characterized by its oleanane-type structure with several glycosyl groups. Its molecular formula is C36H62O12, and it contains two additional glucose units compared to its more bioactive counterpart, platycodin D (PD). The presence of these glycosyl groups influences its bioactivity and absorption in the human body.

1. Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study showed that PE can be biotransformed into platycodin D through enzymatic hydrolysis, which enhances its anti-inflammatory activity. In vitro assays indicated that platycodin D effectively reduced nitrite and IL-6 production in LPS-induced macrophages, demonstrating its potential in managing inflammatory responses .

Table 1: Anti-inflammatory Activity of this compound and Its Derivatives

| Compound | Activity Measurement | Result |

|---|---|---|

| This compound | Nitrite Production | High (baseline) |

| Platycodin D | Nitrite Production | Significantly reduced |

| Biotransformed PE | IL-6 Production | Decreased significantly |

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. Studies indicate that deglycosylation enhances antioxidant activity, with platycodin D exhibiting superior scavenging effects compared to PE. The total oxidant scavenging capacity assay revealed a hierarchy where platycodigenin (no glycosides) showed the highest antioxidant activity, followed by deapi-PE and then PE .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | TEAC Value |

|---|---|---|

| This compound | Moderate | Low |

| Platycodin D | High | High |

| Deglycosylated PE | Very High | Very High |

3. Anticancer Properties

This compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies using various cancer cell lines have demonstrated that PE can induce apoptosis and inhibit the growth of tumors. The mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation .

Case Studies

Case Study 1: Biotransformation of this compound

A recent study focused on the enzymatic conversion of PE into PD using β-glucosidase derived from fungi. The results indicated that over 99% of PE was converted to PD within two hours under optimal conditions. The biotransformed product exhibited enhanced anti-inflammatory effects, highlighting the importance of enzymatic modifications in increasing the bioactivity of saponins .

Case Study 2: Clinical Applications

Clinical trials have explored the use of platycosides in treating various conditions such as respiratory diseases and inflammatory disorders. The outcomes suggest that formulations containing PE or its derivatives can improve therapeutic efficacy while minimizing side effects associated with conventional treatments .

Propiedades

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H112O38/c1-25-50(103-57-49(90)51(30(76)18-94-57)104-61-53(91)68(93,23-73)24-98-61)44(85)48(89)58(99-25)105-52-37(78)29(75)17-95-60(52)107-62(92)69-12-11-63(2,3)13-27(69)26-7-8-34-64(4)14-28(74)54(67(21-71,22-72)35(64)9-10-65(34,5)66(26,6)15-36(69)77)106-59-47(88)43(84)40(81)33(102-59)20-97-56-46(87)42(83)39(80)32(101-56)19-96-55-45(86)41(82)38(79)31(16-70)100-55/h7,25,27-61,70-91,93H,8-24H2,1-6H3/t25-,27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,37-,38+,39+,40+,41-,42-,43-,44-,45+,46+,47+,48+,49+,50-,51-,52+,53-,54-,55+,56+,57-,58-,59-,60-,61-,64+,65+,66+,68+,69+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSYJZBVJYXHEK-SNQGWRGYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H112O38 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1549.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.